1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea
CAS No.:
Cat. No.: VC16394787
Molecular Formula: C20H25N7OS
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea -](/images/structure/VC16394787.png)
Specification
Molecular Formula | C20H25N7OS |
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Molecular Weight | 411.5 g/mol |
IUPAC Name | 1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-methylthiourea |
Standard InChI | InChI=1S/C20H25N7OS/c1-12-9-13(2)25-19(24-12)26-18(27-20(29)21-3)22-8-7-14-11-23-17-6-5-15(28-4)10-16(14)17/h5-6,9-11,23H,7-8H2,1-4H3,(H3,21,22,24,25,26,27,29) |
Standard InChI Key | VILQPPNFMNIURP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=S)NC)C |
Introduction
1. Introduction
The compound 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea represents a class of heterocyclic compounds that combines pyrimidine, indole, and thiourea functionalities. Such compounds are often investigated for their biological activities due to the presence of pharmacophores that interact with biological targets.
2. Structural Overview
This compound consists of three primary structural units:
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Pyrimidine Core:
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The 4,6-dimethylpyrimidin-2-yl group contributes to the compound's aromaticity and hydrogen-bonding potential.
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Pyrimidine derivatives are commonly used in pharmaceuticals for their bioactive properties.
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Indole Derivative:
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The 5-methoxy-1H-indol-3-yl moiety is a well-known scaffold in drug design, often associated with serotonin receptor activity and other biological interactions.
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Thiourea Functional Group:
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The methylthiourea group provides additional hydrogen-bonding capabilities and is frequently used in coordination chemistry and medicinal chemistry.
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3. Synthesis
While specific synthetic routes for this compound were not found in the provided sources, the synthesis would likely involve:
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Formation of the Pyrimidine Unit:
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Pyrimidines are typically synthesized via condensation reactions involving β-dicarbonyl compounds and amidines.
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Indole Functionalization:
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The indole moiety can be introduced through electrophilic substitution or coupling reactions.
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Thiourea Coupling:
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The final step involves coupling the pyrimidine-indole intermediate with a thiourea derivative under mild conditions to preserve the sensitive functional groups.
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4. Potential Applications
Given the structural features of this compound, it may have applications in:
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Pharmaceuticals:
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Compounds containing pyrimidine and indole scaffolds are often studied for their anticancer, antimicrobial, and anti-inflammatory properties.
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Thioureas are known to exhibit antiviral and enzyme-inhibitory activities.
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Biological Probes:
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The combination of electron-rich (indole) and electron-deficient (pyrimidine) groups could make this compound useful as a probe for studying enzyme interactions or receptor binding.
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Material Science:
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Thiourea derivatives are sometimes explored for their optical properties and potential use in sensors or catalysts.
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5. Characterization Techniques
To confirm the structure of this compound, the following analytical methods would be employed:
Technique | Purpose |
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NMR Spectroscopy | To determine the chemical environment of hydrogens (H-NMR) and carbons (C-NMR). |
Mass Spectrometry | To confirm molecular weight and fragmentation patterns. |
UV-Vis Spectroscopy | To study electronic transitions, particularly within the aromatic systems. |
IR Spectroscopy | To identify functional groups such as thiourea (C=S stretch). |
6. Challenges in Synthesis
The synthesis of such a complex molecule may present challenges such as:
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Regioselectivity:
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Ensuring selective functionalization at desired positions on the pyrimidine and indole rings.
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Stability of Intermediates:
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Thiourea derivatives can be sensitive to oxidation or hydrolysis under certain conditions.
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Purification:
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The presence of multiple functional groups may require advanced chromatographic techniques for purification.
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